molecular formula C10H13NO2 B13091653 4-Amino-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol

4-Amino-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol

Cat. No.: B13091653
M. Wt: 179.22 g/mol
InChI Key: YRMMRFYPKHSIDT-UHFFFAOYSA-N
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Description

4-Amino-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol is a chemical compound with the molecular formula C11H15NO2 It is a member of the oxepin family, which are heterocyclic compounds containing a seven-membered ring with one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-Amino-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol involves its interaction with specific molecular targets. For instance, it may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other members of the oxepin family, such as:

Uniqueness

What sets 4-Amino-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol apart is its specific substitution pattern and the presence of both amino and hydroxyl groups. These functional groups confer unique reactivity and potential for diverse applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

InChI

InChI=1S/C10H13NO2/c11-8-5-6-13-9-4-2-1-3-7(9)10(8)12/h1-4,8,10,12H,5-6,11H2

InChI Key

YRMMRFYPKHSIDT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2C(C1N)O

Origin of Product

United States

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